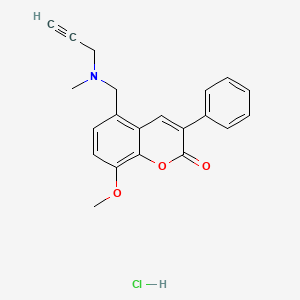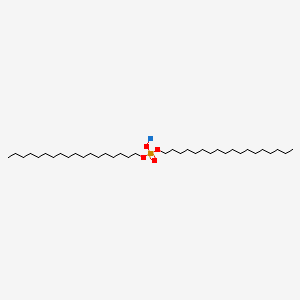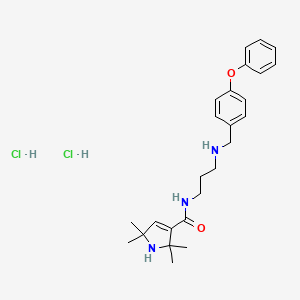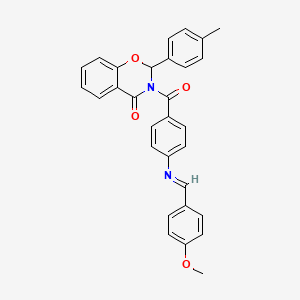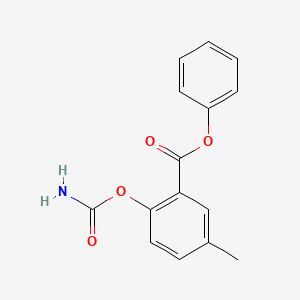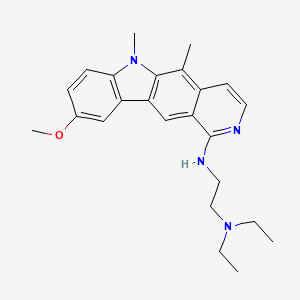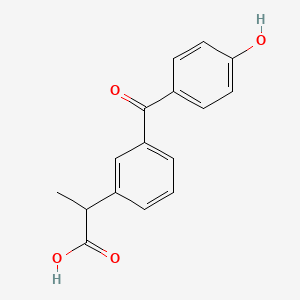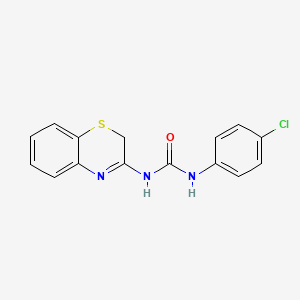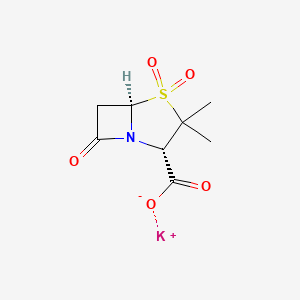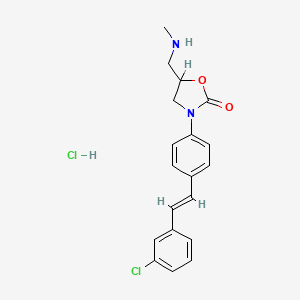
2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((methylamino)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((methylamino)methyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazolidinone ring, a chlorophenyl group, and a methylamino moiety. Its monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((methylamino)methyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the chlorophenyl group to the oxazolidinone ring.
Addition of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((methylamino)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, alkyl halides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((methylamino)methyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent, due to its ability to inhibit bacterial growth.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((methylamino)methyl)-, monohydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((ethylamino)methyl)-, monohydrochloride
- 2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((propylamino)methyl)-, monohydrochloride
Uniqueness
Compared to similar compounds, 2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((methylamino)methyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84459-97-2 |
|---|---|
Formule moléculaire |
C19H20Cl2N2O2 |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
3-[4-[(E)-2-(3-chlorophenyl)ethenyl]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C19H19ClN2O2.ClH/c1-21-12-18-13-22(19(23)24-18)17-9-7-14(8-10-17)5-6-15-3-2-4-16(20)11-15;/h2-11,18,21H,12-13H2,1H3;1H/b6-5+; |
Clé InChI |
XLXNDJURNMVXLU-IPZCTEOASA-N |
SMILES isomérique |
CNCC1CN(C(=O)O1)C2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)Cl.Cl |
SMILES canonique |
CNCC1CN(C(=O)O1)C2=CC=C(C=C2)C=CC3=CC(=CC=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




